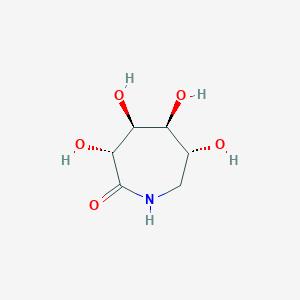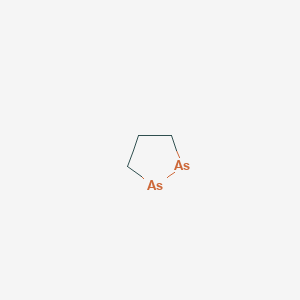
N-Methyl-1-(2H-pyrrol-2-ylidene)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanamine, N-(1H-pyrrol-2-ylmethylene)- is a Schiff base compound formed by the condensation of methanamine and pyrrole-2-carbaldehyde. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals. This compound is of particular interest in the fields of chemistry and biology due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methanamine, N-(1H-pyrrol-2-ylmethylene)- can be synthesized through a condensation reaction between methanamine and pyrrole-2-carbaldehyde. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and refluxing the mixture for several hours. The reaction is often catalyzed by a small amount of glacial acetic acid to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for Methanamine, N-(1H-pyrrol-2-ylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methanamine, N-(1H-pyrrol-2-ylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its original amine and aldehyde components.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the Schiff base.
Reduction: Methanamine and pyrrole-2-carbaldehyde.
Substitution: Substituted pyrrole derivatives depending on the reagents used.
科学研究应用
Methanamine, N-(1H-pyrrol-2-ylmethylene)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial strains.
Industry: Used in the synthesis of advanced materials and catalysts due to its unique chemical properties.
作用机制
The mechanism of action of Methanamine, N-(1H-pyrrol-2-ylmethylene)- involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The Schiff base ligand can coordinate with metal ions through its nitrogen and oxygen atoms, forming stable chelates that can enhance the compound’s biological activity .
相似化合物的比较
Similar Compounds
N-(1H-pyrrol-2-ylmethylene)-6-methoxypyridin-3-amine: Another Schiff base with similar structural features but different substituents on the pyrrole ring.
N-(pyridin-2-ylmethylene)methanamine: A Schiff base formed by the condensation of methanamine and pyridine-2-carbaldehyde.
Uniqueness
Methanamine, N-(1H-pyrrol-2-ylmethylene)- is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in various applications, including coordination chemistry, antimicrobial research, and material science .
属性
CAS 编号 |
15191-65-8 |
|---|---|
分子式 |
C6H8N2 |
分子量 |
108.14 g/mol |
IUPAC 名称 |
N-methyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C6H8N2/c1-7-5-6-3-2-4-8-6/h2-5,8H,1H3 |
InChI 键 |
UETWBBLMUFDVSC-UHFFFAOYSA-N |
规范 SMILES |
CN=CC1=CC=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



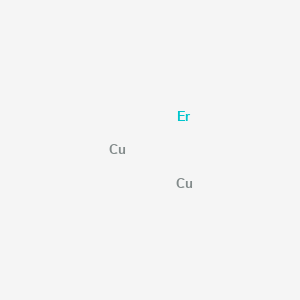
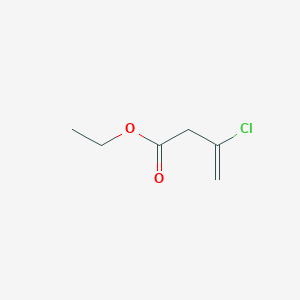

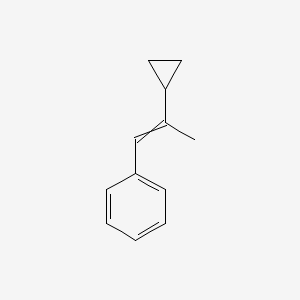
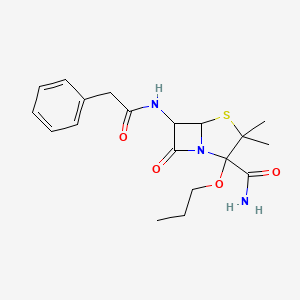

![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)

